1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one

Description

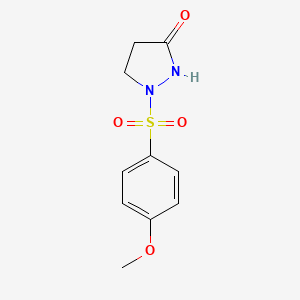

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-16-8-2-4-9(5-3-8)17(14,15)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNYQFMFYHHVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one

[1][2][3]

Executive Summary

1-(4-Methoxybenzenesulfonyl)pyrazolidin-3-one (CAS: 477850-52-5) is a specialized heterocyclic building block utilized in medicinal chemistry and organic synthesis.[1][2] Characterized by a pyrazolidin-3-one core functionalized with a para-methoxybenzenesulfonyl moiety at the N1 position, this compound serves as a critical scaffold for developing bioactive molecules, particularly peptidomimetics and enzyme inhibitors.[2] Its structure combines the electronic modulation of a sulfonamide with the constrained geometry of a cyclic hydrazine, making it a valuable probe for exploring structure-activity relationships (SAR) in drug discovery.[2]

Physicochemical Identity

The following data establishes the precise chemical identity of the compound, essential for validation in experimental workflows.

| Parameter | Specification |

| CAS Number | 477850-52-5 |

| IUPAC Name | 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one |

| Molecular Formula | C₁₀H₁₂N₂O₄S |

| Molecular Weight | 256.28 g/mol |

| Exact Mass | 256.0518 Da |

| SMILES | COc1ccc(cc1)S(=O)(=O)N2CCC(=O)N2 |

| Core Scaffold | Pyrazolidin-3-one (Cyclic Hydrazine) |

| Substituent | p-Methoxybenzenesulfonyl (Nosyl-like variant) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water.[2][3][4] |

Structural Analysis & Pharmacophore Logic

The molecule functions as a

-

Electronic Tuning: The electron-donating methoxy group on the benzene ring modulates the acidity of the sulfonamide nitrogen (though N1 is substituted, the inductive effect influences the ring electronics), altering the hydrogen-bonding capability of the C3-carbonyl.[2]

-

Metabolic Stability: The sulfonamide linkage protects the hydrazine core from rapid oxidative metabolism, a common liability in unsubstituted pyrazolidines.[2]

Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional segmentation of the molecule.

Figure 1: Structural segmentation showing the electronic donor (anisole), the linker (sulfonyl), and the pharmacophore core (pyrazolidinone).[2][5][6][7][8][9]

Synthesis & Methodology

The synthesis of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one typically proceeds via the N1-selective sulfonylation of pyrazolidin-3-one.[2] This reaction exploits the nucleophilicity differential between the N1 (amine-like) and N2 (amide-like) positions of the heterocycle.[2]

Reagents & Conditions

-

Precursor: Pyrazolidin-3-one hydrochloride.[2]

-

Electrophile: 4-Methoxybenzenesulfonyl chloride (CAS 98-68-0).[2]

-

Base: Pyridine or Triethylamine (Et₃N) to scavenge HCl.[2]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with pyrazolidin-3-one HCl (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Activation: Cool the suspension to 0°C under an inert atmosphere (N₂ or Ar). Add Triethylamine (2.2 equiv) dropwise.[2] Stir for 15 minutes until the solution becomes clear (liberation of the free base).

-

Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.05 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature < 5°C.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor reaction progress via TLC (SiO₂; EtOAc/Hexane 1:1) or LC-MS.[2][9]

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ and brine.[2]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the residue via recrystallization (EtOH/Hexane) or flash column chromatography to yield the target sulfonamide.[2]

Mechanistic Pathway

The reaction relies on the higher nucleophilicity of the N1 nitrogen compared to the amide N2.[2]

Figure 2: Synthetic pathway illustrating the N1-selective sulfonylation mechanism.[2]

Applications in Drug Development

This molecule is primarily used as a Lead Optimization Scaffold .[2] Its utility spans several therapeutic areas due to the "privileged" nature of the pyrazolidinone ring.[2]

Peptidomimetics ( -Turn Mimetics)

The 5-membered lactam ring constrains the N-N bond, forcing substituents into a specific spatial orientation that mimics the

-

Utility: Design of inhibitors for proteases or protein-protein interactions where a turn conformation is critical for binding.[2]

-

Modification: The 4-methoxybenzenesulfonyl group acts as a hydrophobic anchor, often occupying the S1 or S2 pocket of a target enzyme.[2]

Enzyme Inhibition (Cysteine Proteases)

Pyrazolidinone derivatives have been investigated as inhibitors of cysteine proteases (e.g., Calpain, Cathepsin).[2]

-

Mechanism: The carbonyl carbon (C3) can undergo nucleophilic attack by the active site cysteine thiolate, forming a reversible hemithioacetal transition state.[2]

-

Role of Sulfonyl: The electron-withdrawing nature of the sulfonyl group (tempered by the methoxy donor) activates the C3-carbonyl towards nucleophilic attack without making it overly reactive (which would lead to toxicity).[2]

Antibacterial Agents

Sulfonamide-bearing heterocycles are classic antibacterial motifs (sulfa drugs).[2][4] While this specific molecule is not a classic sulfa drug (which requires an unsubstituted sulfonamide -SO₂NH₂), the scaffold serves as a precursor for Mur pathway inhibitors or novel anti-infectives targeting bacterial cell wall synthesis.[2]

References

-

Sigma-Aldrich. (n.d.).[2] 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one Product Page. Catalog ID: KEY466132445.[1][2] Retrieved from [2]

-

Perri, S. D., et al. (1990).[2] Regioselective acylation of pyrazolidin-3-ones. Journal of Organic Chemistry, 55(24), 6037-6047.[2] (Establishes N1 vs N2 reactivity).

-

Gante, J. (1994).[2] Peptidomimetics—Tailored Enzyme Inhibitors.[2] Angewandte Chemie International Edition, 33(17), 1699-1720.[2] (Context for pyrazolidinones as beta-turn mimetics).

-

PubChem. (2025).[2][9] Compound Summary: 4-Methoxybenzenesulfonyl chloride.[2] CID 7446.[2] Retrieved from [2]

Sources

- 1. Pirazolidin | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-甲氧基苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Isopropyl-phen-yl)-5-(4-methoxy-phen-yl)pyrazolidin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]

- 8. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 9. 1-(4-Methoxyphenyl)-1-pentene-3-one | C12H14O2 | CID 61008 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Sulfonyl Pyrazolidinone Derivatives for Drug Development Professionals

Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "a drug must reach its target to be effective" has never been more pertinent. The journey of a potential therapeutic agent from administration to its site of action is governed by a complex interplay of its inherent physical and chemical properties. For researchers, scientists, and drug development professionals working with emerging scaffolds such as sulfonyl pyrazolidinone derivatives, a comprehensive understanding of these properties is not merely an academic exercise but a cornerstone of successful lead optimization and candidate selection. This guide provides an in-depth exploration of the core physical properties of sulfonyl pyrazolidinone derivatives, offering both theoretical insights and practical, field-proven methodologies for their accurate determination. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, we aim to equip you with the knowledge to navigate the challenges of drug development with greater confidence and precision.

The Sulfonyl Pyrazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The sulfonyl pyrazolidinone motif represents a compelling class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. This scaffold combines the structural features of a sulfonamide, a well-established pharmacophore present in numerous approved drugs, with a pyrazolidinone ring system.[1][2] This unique combination offers a three-dimensional architecture that can be strategically modified to modulate biological activity and physicochemical properties.[3][4] Derivatives of this class have been investigated for a range of therapeutic applications, including antibacterial and anti-inflammatory agents.[5][6] The success of these endeavors hinges on a meticulous characterization of their physical properties, which dictates their absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Generalized structure of a sulfonyl pyrazolidinone derivative.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical physical property that significantly influences the bioavailability of an orally administered drug.[7] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor solubility can lead to low and variable bioavailability, posing a significant hurdle in drug development.[8] For sulfonyl pyrazolidinone derivatives, the interplay of the polar sulfonamide group and the potentially lipophilic substituents on the pyrazolidinone and sulfonyl moieties dictates their overall solubility.

Quantitative Assessment of Solubility

The following table presents representative solubility data for a series of substituted pyrazolidine-3,5-dione derivatives, which can serve as a surrogate for understanding the solubility behavior of sulfonyl pyrazolidinone analogs.

| Compound ID | Substituent (R1) | Substituent (R2) | Solubility in Methanol | Reference |

| RS-1 | -NO2 | H | Soluble | [5] |

| RS-3 | -Cl | H | Soluble | [5] |

| RS-5 | -OH | H | Soluble | [5] |

| RS-7 | H | H | Soluble | [5] |

| RS-9 | -NH2 | H | Soluble | [5] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[9]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the sulfonyl pyrazolidinone derivative to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µM.

Caption: Workflow for thermodynamic solubility determination.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property that provides insights into the purity of a compound and the strength of its crystal lattice.[10][11] A sharp melting point range is often indicative of a pure substance, while a broad melting range can suggest the presence of impurities.[12]

Representative Melting Point Data

The table below shows the melting points of several substituted pyrazolidine-3,5-dione derivatives.

| Compound ID | Substituent (R1) | Substituent (R2) | Melting Point (°C) | Reference |

| RS-1 | -NO2 | H | 230-235 | [5] |

| RS-2 | -NO2 | Phenyl | >250 | [5] |

| RS-3 | -Cl | H | 190-195 | [5] |

| RS-4 | -Cl | Phenyl | 200-205 | [5] |

| RS-7 | H | H | 180-185 | [5] |

Experimental Protocol: Capillary Melting Point Determination

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the dry sulfonyl pyrazolidinone derivative.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The recorded range is the melting point.

Caption: Workflow for capillary melting point determination.

Lipophilicity (LogP/LogD): A Key Determinant of ADME Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design.[13] It influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity for non-ionizable compounds.[14] For ionizable molecules like many sulfonyl pyrazolidinone derivatives, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant descriptor.[15]

The Importance of Balanced Lipophilicity

An optimal LogP/LogD value is crucial for a drug's success. While sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[13] For orally bioavailable drugs, a LogP value between 1 and 3 is often considered ideal.[14]

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa.

-

Partitioning: Dissolve a known amount of the sulfonyl pyrazolidinone derivative in one of the phases and add an equal volume of the other pre-saturated phase.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning, then allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP or LogD using the following formula: LogP (or LogD) = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Caption: Workflow for LogP/LogD determination.

Crystal Structure: Unveiling the Solid-State Architecture

The three-dimensional arrangement of molecules in a crystal lattice, determined by X-ray crystallography, provides invaluable information for drug development.[16][17] It can reveal the presence of different polymorphic forms, which can have distinct physical properties, including solubility and stability.[18] Understanding the crystal packing and intermolecular interactions can also aid in the rational design of new derivatives with improved properties.[19]

The Significance of Crystal Structure Analysis

-

Polymorph Screening: Identifies different crystalline forms of the drug substance.

-

Salt and Co-crystal Selection: Guides the choice of counter-ions or co-formers to optimize physicochemical properties.

-

Structure-Based Drug Design: Provides insights into the conformation of the molecule, which can be used for computational modeling and the design of new analogs with enhanced target binding.

Experimental Protocol: Single-Crystal X-ray Diffraction

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals of the sulfonyl pyrazolidinone derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Crystal Mounting: Mount a single crystal on a goniometer head.

-

Data Collection: Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. A molecular model is then built into the electron density and refined to obtain the final crystal structure.

Sources

- 1. ijraset.com [ijraset.com]

- 2. Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medici… [ouci.dntb.gov.ua]

- 3. Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1. Effect of nuclear modification on in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. sarpublication.com [sarpublication.com]

- 7. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]

- 8. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. store.usp.org [store.usp.org]

- 11. 63-74-1 CAS MSDS (Sulfanilamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 磺胺熔点标准品 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 14. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

solubility profile of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from synthesis to final formulation. This guide provides a comprehensive technical framework for understanding and determining the solubility profile of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one, a novel heterocyclic compound. While extensive public data on this specific molecule is scarce, this document outlines the fundamental principles and experimental methodologies required to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who are tasked with characterizing new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Specifically, the solubility of an API like 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one in various organic solvents is a pivotal parameter that governs several key stages of its development:

-

Synthesis and Purification: The selection of an appropriate solvent system is paramount for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification of the API. Poor solubility can lead to low reaction rates, difficult isolation, and the need for large solvent volumes, which is both economically and environmentally undesirable.

-

Formulation: The ability to dissolve the API in a suitable solvent is often the first step in creating a variety of dosage forms, from oral solutions and injectables to the casting of amorphous solid dispersions. A well-characterized solubility profile enables the formulation scientist to select appropriate excipients and manufacturing processes.

-

Analytical Method Development: The development of accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), relies on the ability to dissolve the analyte in a mobile phase or a suitable diluent.

Given the unique structure of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one, which combines a polar pyrazolidinone ring with a more nonpolar methoxybenzenesulfonyl group, its solubility behavior is expected to be complex and highly dependent on the nature of the solvent. This guide will equip the reader with the necessary tools to systematically investigate and understand this behavior.

Theoretical Framework: Predicting Solubility

Before embarking on experimental work, a theoretical understanding of the factors governing solubility can guide solvent selection and data interpretation. The principle of "like dissolves like" is a useful starting point, but a more quantitative approach is often necessary.

Solute-Solvent Interactions

The dissolution of a solid solute in a liquid solvent can be conceptualized as a three-step process:

-

Cavity Formation: The solvent molecules must create a void to accommodate the solute molecule. This step requires energy to overcome the cohesive forces within the solvent.

-

Solute-Lattice Breaking: The solute molecules must be separated from their crystal lattice. The energy required for this is related to the crystal lattice energy of the solid.

-

Solute-Solvent Interaction: The solute molecule is inserted into the solvent cavity, and new interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) are formed between the solute and solvent molecules. This step releases energy.

The overall enthalpy of solution is the sum of the energy changes in these three steps. Dissolution is favored when the energy released in the third step is comparable to or greater than the energy required for the first two steps.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components:

-

Dispersion forces (δD): Arising from atomic-level interactions.

-

Polar forces (δP): Arising from dipole-dipole interactions.

-

Hydrogen bonding forces (δH): Arising from the donation and acceptance of hydrogen bonds.

Experimental Determination of Solubility

The most reliable way to determine the solubility profile of a new compound is through systematic experimental measurement. The following sections describe a robust workflow for this process.

Materials and Equipment

-

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one (as a pure, crystalline solid)

-

A diverse panel of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of high purity.

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for solubility determination due to its accuracy and reproducibility.

-

Preparation of Stock Standards: Prepare a series of stock solutions of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one in a suitable solvent (in which it is freely soluble, e.g., DMSO or DMF) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: To a series of glass vials, add an excess amount of the solid compound (enough to ensure that undissolved solid remains at equilibrium).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the vials.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples and the stock standards by HPLC.

-

Calculation: Using the calibration curve generated from the stock standards, determine the concentration of the compound in the diluted samples. Back-calculate to determine the solubility in the original solvent.

Anticipated Solubility Profile and Data Interpretation

While experimental data is required for a definitive profile, we can hypothesize the expected solubility behavior of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one based on its structure.

Structure-Solubility Relationship Diagram:

Caption: Predicted Solute-Solvent Interactions.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent | Solvent Class | Polarity Index | Solubility at 25 °C (mg/mL) |

| Heptane | Nonpolar | 0.1 | To be determined |

| Toluene | Nonpolar | 2.4 | To be determined |

| Dichloromethane | Polar Aprotic | 3.1 | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | To be determined |

| Acetone | Polar Aprotic | 5.1 | To be determined |

| Acetonitrile | Polar Aprotic | 5.8 | To be determined |

| Ethanol | Polar Protic | 4.3 | To be determined |

| Methanol | Polar Protic | 5.1 | To be determined |

| Water | Polar Protic | 10.2 | To be determined |

Interpretation of Results

-

High Solubility in Polar Protic Solvents: The presence of the pyrazolidinone and sulfonyl groups, which can act as hydrogen bond acceptors, and the N-H group in the pyrazolidinone ring, which can act as a hydrogen bond donor, suggests that the compound should be readily soluble in polar protic solvents like methanol and ethanol.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile can engage in dipole-dipole interactions with the polar moieties of the molecule, leading to good solubility.

-

Low Solubility in Nonpolar Solvents: The overall polarity of the molecule is expected to be high, leading to poor interactions with nonpolar solvents like heptane and toluene. The energy required to break the crystal lattice of the solute and create a cavity in the nonpolar solvent is unlikely to be compensated by the weak solute-solvent interactions.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for determining and understanding the solubility profile of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one. By combining theoretical principles with a robust experimental methodology, researchers can generate the critical data needed to advance the development of this compound.

Future work should focus on:

-

Temperature Dependence: Determining the solubility at different temperatures to understand the thermodynamics of dissolution and to aid in the design of crystallization processes.

-

Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs), as they can have significantly different solubilities.

-

Co-solvency Studies: Exploring the use of solvent mixtures to fine-tune the solubility for specific applications.

A thorough understanding of the solubility of this NCE will undoubtedly accelerate its journey through the development pipeline and increase its chances of becoming a successful therapeutic agent.

References

As extensive public data for the specific target molecule is unavailable, the references provided are authoritative sources for the methodologies and principles described in this guide.

-

Hansen Solubility Parameters: A User's Handbook, Second Edition. Title: Hansen Solubility Parameters: A User's Handbook, Second Edition, Source: CRC Press, URL: [Link]

-

ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, URL: [Link]

-

"The Shake-Flask Method for Solubility Determination" in Basic Drug Development. Title: The Shake-Flask Method for Solubility Determination, Source: Springer, URL: [Link]

-

"Solubility" in Remington: The Science and Practice of Pharmacy. Title: Remington: The Science and Practice of Pharmacy, Source: Academic Press, URL: [Link]

Methodological & Application

reaction conditions for 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one preparation

This Application Note is designed for researchers in medicinal chemistry and process development. It details the precision synthesis of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one , a specialized heterocyclic scaffold often utilized as an intermediate in the development of matrix metalloproteinase (MMP) inhibitors and other bioactive sulfonamide derivatives.

Part 1: Introduction & Strategic Analysis

The target molecule, 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one , features a pyrazolidinone core protected/functionalized at the

Synthetic Challenge: The primary challenge in synthesizing substituted pyrazolidin-3-ones is regioselectivity . The pyrazolidinone ring contains two nitrogen atoms:

- (Amine-like): Distal to the carbonyl; typically more nucleophilic in the unsubstituted ring.

- (Amide-like): Proximal to the carbonyl; less nucleophilic but more acidic.

Direct sulfonylation of an unsubstituted pyrazolidin-3-one often leads to mixtures or

Part 2: Detailed Experimental Protocol

Retrosynthetic Pathway

The synthesis proceeds in three defined stages:

-

Sulfonylation: Formation of the sulfonyl hydrazide.

-

Acylation: Introduction of the alkyl chloride linker.[1]

-

Cyclization: Base-mediated intramolecular alkylation to close the ring.

Figure 1: Retrosynthetic logic ensuring N1-regioselectivity.

Step 1: Preparation of 4-Methoxybenzenesulfonohydrazide

Objective: Convert the sulfonyl chloride to a nucleophilic hydrazine species.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 4-Methoxybenzenesulfonyl chloride | 1.0 | Electrophile |

| Hydrazine hydrate (64% or 80%) | 2.5 - 3.0 | Nucleophile |

| Tetrahydrofuran (THF) | Solvent | Reaction Medium |

| Ethanol (EtOH) | Solvent | Co-solvent (optional) |

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Cool to 0°C using an ice bath.

-

Charging: Add Hydrazine hydrate (3.0 equiv) diluted in THF (5 vol).

-

Addition: Dissolve 4-Methoxybenzenesulfonyl chloride (1.0 equiv) in THF (5 vol). Add this solution dropwise to the hydrazine over 30–45 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature <10°C to prevent bis-sulfonylation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup:

-

Evaporate THF under reduced pressure.

-

Dilute the residue with ice-cold water (10 vol).

-

The product usually precipitates as a white solid. Filter and wash copiously with cold water to remove excess hydrazine.

-

Drying: Dry in a vacuum oven at 40°C.

-

Expected Yield: 85–95%.

-

Step 2: Acylation with 3-Chloropropionyl Chloride

Objective: Install the 3-carbon chain required for ring formation.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 4-Methoxybenzenesulfonohydrazide | 1.0 | Nucleophile |

| 3-Chloropropionyl chloride | 1.1 | Electrophile |

| Triethylamine (Et3N) | 1.2 | Acid Scavenger |

| Dichloromethane (DCM) | Solvent | Anhydrous |

Protocol:

-

Dissolution: Dissolve the sulfonyl hydrazide (from Step 1) in anhydrous DCM (10 vol) under Nitrogen atmosphere. Add Triethylamine (1.2 equiv).

-

Cooling: Cool the solution to 0°C .

-

Addition: Add 3-Chloropropionyl chloride (1.1 equiv) dropwise via syringe or addition funnel.

-

Note: The reaction is exothermic.[2] Control addition rate to maintain T < 5°C.

-

-

Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Workup:

-

Wash the organic layer with 1M HCl (to remove excess Et3N), then saturated NaHCO3, and finally Brine.

-

Dry over Na2SO4, filter, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane if necessary, though the crude is often pure enough for cyclization.

-

Step 3: Cyclization to 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one

Objective: Intramolecular alkylation. The sulfonamide nitrogen (pKa ~10) is more acidic than the amide nitrogen, but under these conditions, the regiochemistry is driven by the pre-formed linear connectivity.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Linear Acyl Hydrazide (Step 2) | 1.0 | Precursor |

| Sodium Ethoxide (NaOEt) | 2.2 | Base |

| Absolute Ethanol | Solvent | Protic Polar |

Protocol:

-

Preparation: Prepare a solution of NaOEt (2.2 equiv) in absolute Ethanol (15 vol). Alternatively, dissolve Sodium metal in Ethanol.

-

Cyclization: Add the Linear Acyl Hydrazide solid portion-wise to the ethoxide solution at RT.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Quench: Cool to RT. Neutralize carefully with 1M HCl or Acetic Acid to pH ~6–7.

-

Isolation:

-

Concentrate the ethanol solution to near dryness.

-

Extract residue with Ethyl Acetate (EtOAc).

-

Wash organic layer with water and brine.

-

Dry (Na2SO4) and concentrate.

-

-

Purification: Flash column chromatography (SiO2, eluting with 2-5% MeOH in DCM) or recrystallization from Ethanol.

Part 3: Visualization & Process Control

Experimental Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis.

Characterization Data (Expected)

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR (CDCl3) | δ 3.87 (s, 3H) | Methoxy group (-OCH3) |

| δ 2.50 (t, 2H) | Ring C4 protons (adjacent to C=O) | |

| δ 3.95 (t, 2H) | Ring C5 protons (adjacent to N-SO2) | |

| δ 7.00 - 7.80 (dd, 4H) | Aromatic protons (AA'BB' system) | |

| δ 8.50 (br s, 1H) | NH (Amide proton) | |

| MS (ESI) | [M+H]+ ~ 257.06 | Molecular Ion |

Part 4: Troubleshooting & Safety

Troubleshooting Guide:

-

Low Yield in Step 1: Ensure Hydrazine is in excess (3 equiv) to prevent the formation of the symmetrical sulfonyl hydrazide dimer (R-SO2-NH-NH-SO2-R).

-

Incomplete Cyclization (Step 3): If the linear intermediate persists, ensure the reaction is refluxing vigorously and that the ethanol is absolute (water can hydrolyze the chloride).

-

Regioisomer Contamination: If using Route A (not described here, but involving direct sulfonylation), you may see mixtures. The described Route B is regioselective.[5]

Safety Hazards:

-

Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Avoid contact with metals and oxidizers.

-

3-Chloropropionyl Chloride: Corrosive and moisture sensitive.

References

-

General Synthesis of 1-Substituted Pyrazolidin-3-ones

-

Mechanistic Regioselectivity in Pyrazolidinones

-

Protocol for Sulfonyl Hydrazide Formation

-

Organic Syntheses, Coll. Vol. 5, p. 1055 (1973). "p-Toluenesulfonylhydrazide." Link

-

-

Cyclization Conditions (Analogous Chemistry)

-

El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 1-substituted-pyrazolidin-3-ones." Acta Pharmaceutica, 62(2), 157-179. Link

-

Sources

- 1. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. US5399708A - Pyrazolidin-3-one derivatives - Google Patents [patents.google.com]

- 6. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents [patents.google.com]

- 7. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2743279A - Process of preparing 3-pyrazolidones - Google Patents [patents.google.com]

- 9. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Utility of 1-(4-Methoxybenzenesulfonyl)pyrazolidin-3-one

This guide details the application of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one (CAS: 477850-52-5) as a privileged azomethine imine precursor and chiral template in catalytic asymmetric synthesis. While technically a substrate/reagent, its structural utility makes it a critical component in catalytic [3+2] cycloadditions and Lewis acid-mediated transformations , enabling the rapid construction of complex nitrogen heterocycles.

Part 1: Introduction & Compound Profile[1][2][3][4]

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one is a specialized N-sulfonylated pyrazolidinone derivative. Its primary utility lies in its ability to serve as a stable, tunable precursor for N,N'-cyclic azomethine imines (1,3-dipoles). Under catalytic conditions (Cu(I), Rh(II), or Organocatalysis), this compound facilitates the stereoselective formation of bicyclic pyrazolidinones—scaffolds ubiquitous in bioactive alkaloids and pharmaceutical candidates.

Chemical Profile

| Property | Detail |

| CAS Number | 477850-52-5 |

| Molecular Formula | C₁₀H₁₂N₂O₄S |

| Molecular Weight | 256.28 g/mol |

| Role | 1,3-Dipole Precursor, Chiral Template, Nucleophilic Scaffold |

| Key Functionality | N1-Sulfonyl Group: Electron-withdrawing group (EWG) that modulates the acidity of the N2-proton and stabilizes the resulting dipole. C3-Carbonyl: Provides a handle for Lewis Acid coordination. |

| Primary Applications | Catalytic [3+2] Cycloadditions, Asymmetric Michael Additions, Radical Functionalization. |

Part 2: Mechanism of Action in Catalysis

The catalytic utility of this compound relies on its conversion into a reactive Azomethine Imine Dipole or its activation via Lewis Acid Chelation .

Formation of the Active 1,3-Dipole (Azomethine Imine)

In the presence of an aldehyde and a catalyst (or dehydrating agent), the N2-amine condenses to form a transient or stable azomethine imine .

-

Step A: Condensation with R-CHO.

-

Step B: The N1-sulfonyl group stabilizes the negative charge on the terminal nitrogen of the dipole.

-

Step C: The dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (alkyne/alkene), catalyzed by a chiral Lewis Acid (e.g., Cu(OTf)₂/Bis-oxazoline).

Lewis Acid Activation (Template Mechanism)

In radical or conjugate additions, the C3-carbonyl and N1-sulfonyl oxygens form a chelate with Lewis Acids (e.g., Mg(II), Zn(II)), locking the conformation. This allows for high enantioselectivity when chiral ligands are employed.[1]

Diagram 1: Catalytic Activation Pathway

Figure 1: The activation pathway of the pyrazolidinone precursor into a reactive dipole for catalytic cycloaddition.

Part 3: Detailed Experimental Protocols

Application 1: Catalytic Asymmetric [3+2] Cycloaddition

This protocol describes the reaction of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one with a terminal alkyne to form a chiral bicyclic pyrazolidinone.

Objective: Synthesis of functionalized dihydropyrazolo[1,2-a]pyrazol-1-ones. Catalyst System: Cu(OTf)₂ / chiral Bis-oxazoline (Box) ligand.

Reagents & Materials:

-

Substrate: 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one (1.0 equiv).

-

Dipolarophile: Phenylacetylene (1.2 equiv).

-

Aldehyde: Benzaldehyde (1.1 equiv) – to generate the dipole in situ.

-

Catalyst: Cu(OTf)₂ (10 mol%).

-

Ligand: (S,S)-Ph-Box (12 mol%).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Base: Diisopropylethylamine (DIPEA) (10 mol%) – optional, to assist condensation.

Step-by-Step Protocol:

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under Argon, dissolve Cu(OTf)₂ (0.05 mmol) and (S,S)-Ph-Box ligand (0.06 mmol) in anhydrous DCM (2.0 mL).

-

Stir at room temperature (RT) for 1 hour to form the active chiral complex (solution typically turns deep blue/green).

-

-

Dipole Formation (In Situ):

-

Add 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one (0.5 mmol) and benzaldehyde (0.55 mmol) to the catalyst solution.

-

Add 4Å molecular sieves (100 mg) to sequester water and drive imine formation.

-

Stir for 30 minutes.

-

-

Cycloaddition:

-

Cool the reaction mixture to 0°C (or optimal temperature for enantioselectivity).

-

Add Phenylacetylene (0.6 mmol) dropwise.

-

Stir at 0°C for 12–24 hours. Monitor consumption of the pyrazolidinone by TLC (EtOAc/Hexane 1:1).

-

-

Work-up & Purification:

-

Filter the mixture through a short pad of Celite to remove molecular sieves and catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes).

-

-

Validation:

-

NMR: Check for the disappearance of the N-H signal and the appearance of the cyclized methine proton.

-

HPLC: Determine enantiomeric excess (ee) using a Chiralcel OD-H column.

-

Application 2: Lewis Acid-Mediated Radical Addition

The 4-methoxybenzenesulfonyl group acts as a tuning element for Sibi-type radical additions, where the pyrazolidinone serves as a chiral auxiliary.

Objective: Enantioselective alkylation at the

Protocol Summary:

-

Acylation: React the pyrazolidinone with an

-unsaturated acid chloride (e.g., cinnamoyl chloride) to form the N2-acyl derivative. -

Radical Reaction:

-

Mix the N-acyl substrate (1.0 equiv) with a Lewis Acid (e.g., MgI₂, 30 mol%) and a chiral ligand (e.g., Bis-oxazoline).

-

Add the radical precursor (e.g., isopropyl iodide, 5.0 equiv) and radical initiator (Et₃B/O₂, or photoredox catalyst).

-

The reaction proceeds via a radical conjugate addition, controlled by the chiral Lewis Acid complex.

-

-

Cleavage: The chiral auxiliary is removed (hydrolysis or reduction) to yield the enantioenriched carboxylic acid derivative, recovering the 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one.

Part 4: Data Analysis & Troubleshooting

Optimization Table: Solvent & Catalyst Effects

| Variable | Condition | Outcome | Notes |

| Solvent | DCM | High Yield, Mod. ee | Standard choice for Lewis Acid catalysis. |

| Solvent | THF | Low Yield | Coordinating solvents compete with the substrate for the metal center. |

| Solvent | Toluene | Mod.[2] Yield, High ee | Non-polar solvents often enhance tight ion-pairing/selectivity. |

| Catalyst | Cu(OTf)₂ | Excellent | Preferred for [3+2] cycloadditions. |

| Catalyst | Ni(ClO₄)₂ | Good | Alternative for specific dipole types; requires different ligands. |

| Substituent | 4-OMe-Ph-SO₂- | Optimal | The methoxy group balances solubility and electronic activation better than Tosyl (too withdrawing) or Phenyl (too neutral). |

Troubleshooting Guide

-

Problem: Low conversion to the azomethine imine.

-

Solution: Ensure 4Å molecular sieves are fresh and activated. The condensation step is equilibrium-driven.

-

-

Problem: Poor enantioselectivity.

-

Solution: Lower the reaction temperature to -20°C or -40°C. Ensure the metal:ligand ratio is strictly 1:1.2 to prevent background (racemic) reaction from free metal.

-

-

Problem: Product instability.

-

Solution: Bicyclic pyrazolidinones can be sensitive to acid. Use neutral silica or add 1% Et₃N to the eluent during purification.

-

Part 5: Visualization of Workflow

Figure 2: Operational workflow for the catalytic [3+2] cycloaddition using 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one.

Part 6: References

-

Suga, H., et al. (2007). "Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Imines." Chemical Communications.

-

Sibi, M. P., et al. (2005). "Chiral Pyrazolidinones in Asymmetric Catalysis: Enantioselective Radical Reactions." Journal of the American Chemical Society.

-

Kobayashi, S., et al. (2002).[1] "Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Imines." Angewandte Chemie International Edition.

-

Sigma-Aldrich. (2024). "Product Specification: 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one (CAS 477850-52-5)."[3][4][5]

Sources

- 1. Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines [mdpi.com]

- 2. US5399708A - Pyrazolidin-3-one derivatives - Google Patents [patents.google.com]

- 3. Pyrazolidine | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pirazolidin | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pirazolidin | Sigma-Aldrich [sigmaaldrich.cn]

crystallization methods for 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one

Application Note: Crystallization Protocols for 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one

Executive Summary

This guide details the isolation and crystallization methodologies for 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one (CAS: 477850-52-5).[1] As a functionalized pyrazolidinone derivative featuring a p-anisylsulfonyl pharmacophore, this compound exhibits specific solubility behaviors governed by the polarity of the heterocyclic core and the lipophilicity of the sulfonyl moiety.[1]

This document moves beyond generic procedures, offering three distinct protocols tailored to specific research needs: Thermal Recrystallization (for bulk purity), Anti-Solvent Precipitation (for high yield), and pH-Swing Crystallization (for removal of non-acidic impurities).

Compound Profile & Physicochemical Basis[1][2]

To design an effective crystallization strategy, we must first understand the molecular interactions at play.

-

Compound: 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one[1]

-

Molecular Formula: C₁₀H₁₂N₂O₄S[1]

-

Structural Analysis:

-

Core: Pyrazolidin-3-one (cyclic hydrazide).[1] The N2-H proton is acidic due to the electron-withdrawing nature of the adjacent carbonyl and the N1-sulfonyl group.[1]

-

Substituent: 4-methoxybenzenesulfonyl (p-methoxybenzenesulfonyl).[1] This adds lipophilicity and planar stacking potential (π-π interactions).[1]

-

-

Solubility Profile (Validated Class Behavior):

-

High Solubility: DMSO, DMF, Pyridine (due to strong dipole interactions).

-

Temperature-Dependent Solubility: Ethanol, Methanol, Ethyl Acetate, Acetonitrile.

-

Low Solubility (Anti-solvents): Water (at neutral/acidic pH), Hexanes, Heptane, Diethyl Ether.

-

Pre-Crystallization Solubility Screening

Before scaling up, perform this rapid solubility screen to confirm the optimal solvent system for your specific batch purity.

Table 1: Solubility Screening Protocol

| Solvent System | 25°C Behavior | 60°C Behavior | Suitability Verdict |

| Water | Insoluble | Insoluble | Strong Anti-solvent |

| Ethanol (Abs.) | Sparingly Soluble | Soluble | Ideal for Thermal Recrystallization |

| Ethyl Acetate | Partially Soluble | Soluble | Good for Evaporative/Thermal methods |

| Dichloromethane (DCM) | Soluble | Soluble | Good Solvent for Precipitation |

| Hexanes/Heptane | Insoluble | Insoluble | Ideal Anti-solvent |

| 0.5M NaOH (aq) | Soluble (Salt formation) | N/A | Ideal for pH-Swing |

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (High Purity)

Best for: Final purification of crude material (>85% purity) to remove structurally similar byproducts.[1]

Mechanism: Exploits the steep solubility curve in ethanol.[1] Impurities remain in solution or do not crystallize upon cooling.[1]

Step-by-Step:

-

Dissolution: Place 1.0 g of crude 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one in a 25 mL round-bottom flask.

-

Solvent Addition: Add Absolute Ethanol (approx. 5-8 mL) and heat to reflux (78°C) with magnetic stirring.

-

Expert Tip: If the solution is not clear after 10 mL, add Ethyl Acetate dropwise (up to 2 mL) as a co-solvent to assist dissolution.

-

-

Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution through a pre-warmed syringe filter (0.45 µm PTFE).

-

Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours.

-

Nucleation: If no crystals form after 2 hours, scratch the inner glass surface with a spatula or add a seed crystal.

-

Maturation: Cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid using a Buchner funnel. Wash with cold Ethanol (2 x 2 mL).[1]

-

Drying: Dry under vacuum (40°C, 10 mbar) for 4 hours.

Protocol B: Solvent/Anti-Solvent Precipitation (High Yield)

Best for: Recovering material from reaction mixtures or when thermal degradation is a concern.[1]

Mechanism: Drastically reduces the solubility power of the solvent mixture by adding a non-polar anti-solvent, forcing the polar pyrazolidinone to crash out.

Step-by-Step:

-

Primary Dissolution: Dissolve 1.0 g of compound in the minimum amount of Dichloromethane (DCM) (approx. 3-5 mL) at room temperature.

-

Anti-solvent Addition: While stirring rapidly, add Hexane (or Heptane) dropwise.

-

Observation: Cloudiness will appear and redissolve.[1] Continue adding until a persistent slight turbidity is observed.

-

-

Crystallization: Stop stirring. Add an excess of Hexane (approx. 10 mL) slowly down the side of the vessel to create a layer.

-

Diffusion: Cover and let stand undisturbed. The Hexane will diffuse into the DCM layer, growing crystals at the interface.

-

Harvest: Filter the resulting solids and wash with 100% Hexane.

Protocol C: pH-Swing Purification (Chemical Cleaning)

Best for: Removing non-acidic impurities (e.g., unreacted sulfonyl chlorides or neutral side products).[1]

Mechanism: The N2-H proton is acidic (pKa ~4-6).[1] The compound dissolves in base as an anion and reprecipitates upon acidification, leaving neutral impurities in the aqueous phase or filtered off.

Step-by-Step:

-

Basification: Suspend 1.0 g of crude solid in 10 mL of 0.5 M NaOH . Stir for 15 minutes. The solid should dissolve, forming a clear solution.

-

Note: If solids remain, they are likely neutral impurities. Filter them off.

-

-

Acidification: Cool the solution to 5°C. Slowly add 1.0 M HCl dropwise while monitoring pH.

-

Precipitation: As the pH drops below 4, the product will precipitate as a thick white solid. Continue acidifying to pH ~2 to ensure complete protonation.

-

Isolation: Filter the solid. Wash thoroughly with water to remove NaCl salts.[1]

-

Drying: Essential to remove trapped water.[1] Dry in a vacuum oven at 45°C overnight.

Visualization of Workflows

Figure 1: Crystallization Method Decision Tree

This logic flow helps you select the correct protocol based on your starting material's state.[1]

Caption: Decision matrix for selecting the optimal crystallization strategy based on crude purity and thermal stability.

Figure 2: pH-Swing Purification Mechanism

Visualizing the chemical transformation during Protocol C.

Caption: Chemical pathway for pH-swing purification, exploiting the acidity of the pyrazolidinone N-H.[1]

Troubleshooting & Optimization

-

Oiling Out: If the product separates as an oil instead of crystals during Protocol A, the solution is likely too concentrated or cooled too fast.

-

Fix: Reheat to dissolve the oil, add 10% more solvent, and cool very slowly with vigorous stirring.

-

-

Polymorphism: Sulfonamides are prone to polymorphism.[1] If the melting point varies between batches (e.g., 180°C vs 185°C), check PXRD. Protocol A (Ethanol) typically yields the most stable thermodynamic form.[1]

-

Color Retention: If the crystals remain yellow/brown, dissolve in boiling Ethanol, add Activated Carbon (Charcoal) , filter hot, and then crystallize.

References

-

Sigma-Aldrich. 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one Product Page. Link

-

PubChem. 4-Methoxybenzenesulfonamide (Structural Analog) Properties. Link

-

Jones Day.[1] Pharmaceutical Cocrystals: An Emerging Approach to Physical Property Enhancement. (General principles on sulfonamide crystallization). Link

-

Acta Crystallographica.[1] Crystallization of N-substituted pyrazolidin-3-ones. (Structural insights for pyrazolidinone ring conformation). Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one. Pyrazolidin-3-one derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their biological activities, including antipyretic and anti-inflammatory properties.[1][2] Given that the toxicological properties of this specific compound have not been thoroughly investigated, this guide synthesizes data from safety data sheets (SDS) of its structural precursors, such as 4-methoxybenzenesulfonyl chloride and related heterocyclic compounds, to establish a conservative and robust safety protocol for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

The primary hazards associated with 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one are inferred from its reactive functional groups and related chemical structures. The presence of the sulfonyl group suggests potential reactivity, while heterocyclic compounds can be potent biological agents. The precautionary principle dictates that this compound should be handled as hazardous until comprehensive toxicological data is available.

1.1. Summary of Potential Hazards

Based on an analysis of its structural components, the compound should be treated as possessing the following potential hazards:

| Hazard Class | GHS Category & Statement | Rationale and Reference |

| Skin Corrosion/Irritation | Category 1B: H314 - Causes severe skin burns and eye damage. | The precursor, 4-methoxybenzenesulfonyl chloride, is classified as corrosive and causes severe burns.[3] It is prudent to assume the final compound may retain significant irritant or corrosive properties. |

| Skin Sensitization | Category 1: H317 - May cause an allergic skin reaction. | Related compounds are known skin sensitizers.[4] Repeated exposure may lead to allergic contact dermatitis.[5] |

| Serious Eye Damage | Category 1: H318 - Causes serious eye damage. | Direct contact with the eyes is likely to cause severe, potentially irreversible damage, consistent with corrosive materials.[3] |

| Acute Aquatic Toxicity | Category 2: H411 - Toxic to aquatic life with long lasting effects. | Many aromatic sulfonyl derivatives exhibit environmental toxicity. Release into drains or waterways must be strictly avoided. |

1.2. Causality of Hazards

-

Reactivity: The sulfonyl moiety can be susceptible to hydrolysis, especially in the presence of moisture or incompatible materials like bases, potentially liberating acidic byproducts. While the pyrazolidinone ring is relatively stable, the overall stability has not been fully characterized.

-

Biological Activity: As a derivative of pyrazolidin-3-one, the compound is designed to be biologically active.[1] This inherent activity means it could have unintended toxicological effects, and its properties have not been fully investigated.[6] Therefore, systemic exposure through ingestion, inhalation, or skin absorption must be minimized.

Physicochemical Properties

The following table summarizes known or inferred properties. Data for precursors is used to provide an estimate where specific data for the title compound is unavailable.

| Property | Value / Description | Source / Rationale |

| Chemical Name | 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one | - |

| Molecular Formula | C₁₀H₁₂N₂O₄S | Calculated |

| Molecular Weight | 272.28 g/mol | Calculated |

| Appearance | Assumed to be a white to beige crystalline solid. | Based on the appearance of its precursor, 4-methoxybenzenesulfonyl chloride.[7] |

| Melting Point | Not available. (Precursor melts at 39-42 °C).[3][7] | Should be determined experimentally in a controlled laboratory setting. |

| Solubility | Likely soluble in DMSO and other organic solvents. | Based on the solubility of 4-methoxybenzenesulfonyl chloride.[7] |

| Stability | Stable under recommended storage conditions.[8] Sensitive to moisture.[7] | The sulfonyl group implies moisture sensitivity. Avoid contact with incompatible materials. |

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to prevent accidental exposure. The level of PPE should be based on the specific task being performed.

| Task | Eye & Face Protection | Hand Protection | Body & Respiratory Protection |

| Weighing/Handling Solid | Safety glasses with side shields and a face shield. | Chemically resistant gloves (e.g., Nitrile). Inspect gloves prior to use. | Lab coat. If dust is generated, a NIOSH-approved respirator is required. |

| Preparing Solutions | Chemical safety goggles and face shield. | Chemically resistant gloves (e.g., Nitrile). Use proper glove removal technique. | Impervious lab coat. All work must be conducted in a certified chemical fume hood.[7][8] |

| General Lab Use | Safety glasses with side shields. | Chemically resistant gloves (e.g., Nitrile). | Lab coat. |

Rationale for PPE Selection:

-

Eye Protection: Due to the risk of severe eye damage, robust protection is non-negotiable.

-

Gloves: Prevents skin contact, which can cause burns and sensitization. Contaminated gloves must be disposed of properly.

-

Fume Hood: Essential for preventing inhalation of dust or aerosols and providing a contained workspace.[7][8]

Safe Storage Protocol

Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.

4.1. Storage Conditions

-

Temperature: Store in a cool, dry place.[8] Recommended storage temperature is between 2-8°C.[3][7]

-

Atmosphere: Keep container tightly closed and sealed under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[3]

-

Location: Store in a designated, locked-up corrosives area.[8] Segregate from incompatible materials.[9]

4.2. Incompatible Materials Avoid storage near the following substances to prevent hazardous reactions:

Pharmaceutical incompatibilities can lead to degradation, precipitation, or the formation of toxic compounds.[10] Contact with water or bases could hydrolyze the sulfonyl group, while contact with strong oxidizers could lead to a vigorous, exothermic reaction.

Safe Handling and Use Protocol

All handling of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one should be performed by trained personnel within a controlled environment.

5.1. Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have a spill kit and emergency contact information readily accessible.

-

PPE Donning: Put on all required PPE as detailed in Section 3.

-

Compound Retrieval: Retrieve the container from its designated storage location. Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

-

Weighing: If handling the solid, perform all weighing operations on a tared weigh boat within the fume hood to contain any dust.

-

Dissolving: To create a solution, add the solvent to the solid slowly in a suitable flask. Do not add the solid to the entire volume of solvent at once.

-

Post-Handling: Once the task is complete, securely seal the primary container. Decontaminate any surfaces and equipment.

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands and face thoroughly with soap and water.

Caption: Diagram 1: General Handling Workflow

Emergency Procedures

Immediate and appropriate action is required in the event of an exposure or spill.

6.1. Spill Response Protocol

-

Evacuate: Immediately alert others and evacuate the immediate spill area.

-

Isolate & Ventilate: Restrict access to the area. Ensure ventilation is adequate (fume hood must be running).

-

Protect: Do not act without appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[8][11]

-

Contain: Prevent the spill from spreading or entering drains.[8] Cover drains if necessary.

-

Absorb & Collect: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., diatomite, universal binder).[8] For solid spills, carefully sweep up, avoiding dust generation.

-

Dispose: Collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Caption: Diagram 2: Spill Response Workflow

6.2. First Aid Measures

-

General Advice: Show the Safety Data Sheet (SDS) to the doctor in attendance. First responders should protect themselves.

-

If Inhaled: Move the person into fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[12] Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.[8]

-

If Swallowed: Rinse mouth with water.[8] Do NOT induce vomiting.[8] Immediately call a POISON CENTER or doctor.[4] If conscious, make the victim drink one or two glasses of water.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Chemical Waste: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations.

-

Empty Containers: Empty containers may retain product residue and can be hazardous.[13][14] Do not reuse.

References

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2025, December 18).

- ChemScene. (2026, January 15).

- BASF. (2024, November 4).

- Spectrum Chemical. (2016, March 30).

- BASF. (2025, July 28).

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2009, September 22).

- Carl ROTH. (2022, September 20).

- Cole-Parmer. (2005, October 3).

- Fisher Scientific. (2025, December 24).

- NOVA Chemicals. (2025, April 21).

- Sigma-Aldrich. (2025, December 26).

- ChemicalBook. (2026, January 17).

- Jia, H. S., et al. (2008). 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o855.

- Castrol. (2025, November 26).

- West Liberty University. (2009, July 20). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).

- ChemicalBook. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0.

- IIP Series.

- Jia, H. S., et al. (2009). 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o789.

Sources

- 1. 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 4. agro.basf.fi [agro.basf.fi]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. download.basf.com [download.basf.com]

- 10. iipseries.org [iipseries.org]

- 11. novachem.com [novachem.com]

- 12. carlroth.com [carlroth.com]

- 13. msdspds.castrol.com [msdspds.castrol.com]

- 14. westliberty.edu [westliberty.edu]

Advanced Derivatization Techniques for 1-(4-Methoxybenzenesulfonyl)pyrazolidin-3-one: A Comprehensive Guide for Drug Development

Executive Summary

The pyrazolidin-3-one moiety is a privileged structural motif in medicinal chemistry, frequently serving as the core framework for analgesics, anti-inflammatory agents, and targeted agrochemicals[1]. Among its functionalized derivatives, 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one stands out as a highly versatile building block[2]. The 4-methoxybenzenesulfonyl (Mbs) group serves a dual purpose: it acts as a robust protecting group for the N1 position and modulates the electronic properties of the pyrazolidinone ring, activating the N2 and C4 positions for selective derivatization.

This application note provides an authoritative guide to the regioselective derivatization of this scaffold, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for N2-alkylation and azomethine imine-mediated [3+2] cycloadditions.

Structural Profiling & Mechanistic Causality

Understanding the electronic distribution of 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one is critical for predicting its reactivity and designing successful derivatization workflows.

-

N1-Sulfonyl Influence: The strongly electron-withdrawing Mbs group pulls electron density away from the N1–N2 bond. This inductive effect significantly increases the acidity of the N2 proton (pKa ~10–11), allowing for facile deprotonation by mild bases without risking base-catalyzed ring-opening.

-

N2 Reactivity (Nucleophilic/Dipole Precursor): Once deprotonated, the N2 anion becomes a potent nucleophile, ideal for highly regioselective SN2 alkylation[3]. Alternatively, the unprotected N2 amine can condense with aromatic aldehydes to yield azomethine imines. These intermediates are highly reactive 1,3-dipoles that readily undergo stereoselective [3+2] cycloadditions[4].

-

C4 Active Methylene: Flanked by the C3 carbonyl and the N1-Mbs group, the C4 position possesses active methylene character. While it can undergo Knoevenagel-type condensations, N2 derivatization is kinetically favored. C4 functionalization is typically reserved for substrates where N2 has been pre-alkylated.

Figure 1: Divergent derivatization pathways for 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one.

Derivatization Workflows & Protocols

Protocol A: Regioselective N2-Alkylation via Mild Base Catalysis

Causality & Design: Traditional N-alkylation of pyrazolone derivatives can lead to competing O-alkylation at the C3 carbonyl. By utilizing a polar aprotic solvent (DMF) and a mild base (K2CO3), the N2 proton is selectively removed while the hard-soft acid-base (HSAB) principle drives the subsequent SN2 attack of the soft N-anion onto the alkyl halide[3].

Materials:

-

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one (1.0 equiv, 10 mmol)

-

Alkyl halide (e.g., benzyl bromide) (1.2 equiv, 12 mmol)

-

Potassium carbonate (K2CO3), finely powdered (2.0 equiv, 20 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure:

-

Deprotonation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the pyrazolidin-3-one derivative in 25 mL of anhydrous DMF. Add finely powdered K2CO3. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the N2-anion.

-

Electrophilic Addition: Add the alkyl halide dropwise over 10 minutes via syringe.

-

Reaction Propagation: Heat the reaction mixture to 50 °C and stir for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material (lower Rf) and the emergence of a new, less polar spot indicates successful N-alkylation.

-

Quenching & Extraction: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

-

Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure N2-alkylated derivative.

Protocol B: Azomethine Imine Generation & [3+2] Cycloaddition

Causality & Design: The synthesis of complex, rigid bicyclic scaffolds is highly desirable in drug discovery. Condensation of the N2 amine with an aromatic aldehyde under acidic catalysis generates an azomethine imine in situ. This 1,3-dipole undergoes a highly stereoselective [3+2] cycloaddition with electron-deficient dipolarophiles (e.g., maleimides) to form pyrazolo-pyrazolidine architectures[4].

Materials:

-

1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one (1.0 equiv, 5 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.1 equiv, 5.5 mmol)

-

Dipolarophile (e.g., N-phenylmaleimide) (1.1 equiv, 5.5 mmol)

-

Trifluoroacetic acid (TFA) (0.1 equiv, 0.5 mmol)

-

Absolute Ethanol (20 mL)

Step-by-Step Procedure:

-

Condensation: In a 50 mL sealed tube, combine the pyrazolidin-3-one, aromatic aldehyde, and absolute ethanol. Add catalytic TFA to activate the aldehyde carbonyl.

-

Dipole Generation: Stir the mixture at 80 °C for 1 hour. Mechanistic Note: The acid catalyzes the dehydration step, forming the deep-yellow azomethine imine intermediate.

-

Cycloaddition: Add the dipolarophile (N-phenylmaleimide) to the hot solution. Continue heating at 80 °C for an additional 4–6 hours.

-

Isolation: Cool the reaction mixture to 0 °C. The bicyclic cycloadduct typically precipitates directly from the ethanol solution.

-

Validation: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Confirm the stereochemistry (typically cis-fused) via 2D-NOESY NMR spectroscopy.

Figure 2: Step-by-step workflow for the synthesis of bicyclic scaffolds via [3+2] cycloaddition.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes and parameters for the primary derivatization techniques applied to 1-(4-methoxybenzenesulfonyl)pyrazolidin-3-one.

| Derivatization Pathway | Reagents & Conditions | Catalyst / Promoter | Target Intermediate | Typical Yield (%) | Primary Application in Drug Design |

| N2-Alkylation | R-X, DMF, 50 °C, 4-6 h | K2CO3 (Mild Base) | N-Alkyl Anion | 85 – 95% | Pharmacophore extension, lipophilicity tuning |

| [3+2] Cycloaddition | Ar-CHO, Dipolarophile, EtOH, 80 °C | TFA (Brønsted Acid) | Azomethine Imine | 70 – 88% | Synthesis of rigid, stereodefined bicyclic scaffolds |

| C4-Knoevenagel | Ar-CHO, EtOH, Reflux, 12 h | Piperidine (Base) | Aldol Adduct | 60 – 80% | Extension of conjugated pi-systems |

References